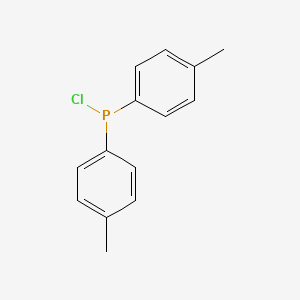

Bis(4-methylphenyl)chlorophosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-bis(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBXRRHIBSXGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400533 | |

| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-71-2 | |

| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-methylphenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-methylphenyl)chlorophosphine: Synthesis, Properties, and Applications in Modern Catalysis

Abstract

Bis(4-methylphenyl)chlorophosphine, also known as chlorodi-p-tolylphosphine, is a pivotal organophosphorus intermediate with significant applications in the synthesis of specialized phosphine ligands.[1] These ligands are instrumental in advancing transition metal-catalyzed cross-coupling reactions, which are foundational in pharmaceutical and fine chemical manufacturing.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, a robust synthetic protocol, and its critical role as a precursor in ligand design for catalysis. The causality behind experimental choices, self-validating safety protocols, and authoritative references are integrated to provide researchers, scientists, and drug development professionals with a field-proven resource.

Core Compound Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄ClP | [4][5][6] |

| Molecular Weight | 248.69 g/mol | [4][5][6][7] |

| CAS Number | 1019-71-2 | [4][5][7] |

| Appearance | Colorless to pale yellow liquid | [5][7][8] |

| Density | 1.1 - 1.159 g/mL at 25 °C | [5][7][8][9] |

| Boiling Point | ~347-350 °C at 760 mmHg; 180-184 °C at 10 mmHg | [7][8][9][10] |

| Synonyms | P,P-Bis(4-methylphenyl)-phosphinous chloride, Chlorodi-p-tolylphosphine | [4][5] |

| Solubility | Reacts with water; soluble in anhydrous ethereal solvents like THF and diethyl ether. | [1][7] |

| Sensitivity | Air and moisture sensitive.[7] Corrosive and water-reactive.[11] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the reaction of an organolithium reagent with phosphorus trichloride.[1] This method provides a scalable route to this crucial intermediate.

Reaction Principle

The core of the synthesis is a nucleophilic substitution where two equivalents of 4-methylphenyllithium (p-tolyllithium) displace two chloride atoms from phosphorus trichloride (PCl₃). The stoichiometry is precisely controlled to favor the formation of the desired dichlorophosphine. The reaction is conducted at low temperatures in an anhydrous ethereal solvent to manage the high reactivity of the organolithium reagent and prevent unwanted side reactions.[1]

Reaction Equation: 2 C₇H₇Li + PCl₃ → (C₇H₁₄)₂PCl + 2 LiCl[1]

Experimental Workflow

The following protocol is a self-validating system, designed to ensure both safety and a high yield of the target compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen) to prevent reactions with moisture-sensitive reagents.[1][11]

-

Synthesis of 4-methylphenyllithium: In a Schlenk flask under an inert atmosphere, a solution of 4-bromotoluene in anhydrous diethyl ether is cooled to -78 °C (dry ice/acetone bath). To this, a solution of n-butyllithium is added dropwise, and the mixture is stirred for 2 hours to ensure complete formation of the organolithium reagent.

-

Reaction with PCl₃: In a separate flask, a solution of phosphorus trichloride in anhydrous diethyl ether is prepared. This solution is then added dropwise to the cold (-78 °C) 4-methylphenyllithium solution. Precise temperature control is crucial to prevent over-alkylation and other side reactions.[1]

-

Work-up: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1] A typical yield for this procedure is in the range of 60-80%.[1]

Applications in Catalysis and Drug Development

The primary value of this compound lies in its role as a versatile precursor for the synthesis of tertiary phosphine ligands.[2]

Ligand Synthesis

The reactive phosphorus-chlorine (P-Cl) bond is susceptible to nucleophilic substitution by organometallic reagents, such as Grignard or organolithium compounds.[1][2] This reaction allows for the introduction of a third, distinct organic group onto the phosphorus atom, leading to a wide array of unsymmetrical tertiary phosphines (Ar₂PR).[2]

Caption: General reaction for tertiary phosphine synthesis.

The electronic and steric properties of the resulting phosphine ligand can be finely tuned by the choice of the incoming nucleophile (R). The methyl groups on the tolyl substituents of the parent chlorophosphine are electron-donating, which increases the electron density on the phosphorus atom compared to its diphenyl analogue.[7] This electronic modification can significantly influence the efficacy of a catalyst.

Role in Transition Metal-Catalyzed Cross-Coupling

Tertiary phosphine ligands are crucial components of homogeneous catalysts, particularly those based on palladium.[2][3][5] They play a key role in stabilizing the metal center and modulating its reactivity in catalytic cycles. Ligands derived from this compound are used in a variety of fundamental C-C and C-heteroatom bond-forming reactions, including:

These reactions are indispensable in modern organic synthesis and are frequently employed in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[3] The ability to synthesize a library of ligands from a common precursor like this compound allows for the rapid screening and optimization of reaction conditions, accelerating drug discovery and development processes.[2]

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and require stringent safety protocols.

-

Reactivity Hazards: This compound is corrosive and reacts with water, potentially releasing toxic and corrosive gases.[9][11] All manipulations must be carried out under a strictly inert and anhydrous atmosphere.[1]

-

Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory. This includes double-gloving with chemical-resistant outer gloves (e.g., neoprene), a flame-resistant lab coat, chemical splash goggles, and a full-face shield.[11] All work must be performed in a certified chemical fume hood.[1][11]

-

Reagent Hazards:

-

Disposal: All waste, including residual chlorophosphine and contaminated solids, must be collected in designated, sealed hazardous waste containers and disposed of according to institutional and local regulations.[11]

Conclusion

This compound is a cornerstone reagent for the synthesis of advanced phosphine ligands. Its utility is rooted in the predictable reactivity of its P-Cl bond and the inherent electronic properties of the di-p-tolylphosphino moiety. For researchers in catalysis and drug development, a comprehensive understanding of its synthesis, properties, and safe handling is paramount. The protocols and insights provided in this guide serve as a foundation for the effective and safe utilization of this versatile chemical, enabling the development of novel catalysts and the efficient synthesis of complex molecular targets.

References

- An In-depth Technical Guide to the Synthesis of this compound using 4-methylphenyllithium. Benchchem.

- This compound | CAS 1019-71-2. Santa Cruz Biotechnology.

- A Comparative Analysis of Bis(4-methylphenyl)

- This compound 96% | 1019-71-2. Sigma-Aldrich.

- Application Notes: Synthesis of Tertiary Phosphine Ligands from this compound. Benchchem.

- This compound | 1019-71-2. Benchchem.

- This compound 96% | 1019-71-2. Sigma-Aldrich.

- This compound. MySkinRecipes.

- Safeguarding Your Research: A Comprehensive Guide to Handling this compound. Benchchem.

- P,P-Bis(4-methylphenyl)-phosphinous chloride, Chlorodi-p-tolylphosphine. ChemBK.

- This compound cas no.13685-23-9. LookChem.

- This compound | CAS 1019-71-2. Santa Cruz Biotechnology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound 96 1019-71-2 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound [myskinrecipes.com]

- 9. chembk.com [chembk.com]

- 10. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Bis(4-methylphenyl)chlorophosphine: Synthesis, Properties, and Applications in Modern Catalysis

Introduction

Bis(4-methylphenyl)chlorophosphine, also known as chlorodi-p-tolylphosphine, is a pivotal organophosphorus compound that serves as a critical building block in the synthesis of a diverse array of phosphine ligands.[1] These ligands are indispensable in the field of homogeneous catalysis, where they play a crucial role in modulating the electronic and steric properties of transition metal catalysts.[2] The fine-tuning of these properties is paramount in optimizing catalytic activity, selectivity, and stability in a myriad of chemical transformations fundamental to organic synthesis, including industrially significant processes like palladium-catalyzed cross-coupling reactions.[2][3] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthetic methodologies, reactivity, and its significant applications in the development of advanced catalytic systems for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling, storage, and effective application in synthetic protocols.[3] The key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 1019-71-2 | [3][4] |

| Molecular Formula | C₁₄H₁₄ClP | [3][4] |

| Molecular Weight | 248.69 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid | [3][5] |

| Density | 1.1 - 1.159 g/mL at 25 °C | [3][6][7] |

| Boiling Point | 346.9 °C at 760 mmHg; 180-184 °C at 10 mmHg | [3][7] |

| Solubility | Reacts with water; highly soluble in benzene, THF, and ethers. | [3][7] |

| Refractive Index | n20/D 1.501 | [6] |

| Sensitivity | Air and moisture sensitive | [3] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of two chlorine atoms on phosphorus trichloride (PCl₃) with a 4-methylphenyl nucleophile.[1] A common and effective method utilizes an organolithium reagent, 4-methylphenyllithium, which is typically prepared in situ.[1] The reaction is generally conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures to meticulously control the high reactivity of the organolithium reagent and mitigate the formation of unwanted byproducts.[1]

The overall reaction can be represented by the following equation:

2 C₇H₇Li + PCl₃ → (C₇H₇)₂PCl + 2 LiCl (4-methylphenyllithium + Phosphorus trichloride → this compound + Lithium chloride)[1]

The core of this compound's reactivity lies in its electrophilic phosphorus center and the labile P-Cl bond.[3] This inherent reactivity makes it an exceptionally versatile precursor for the synthesis of a vast array of tertiary phosphine ligands. The most common reaction pathway involves the nucleophilic substitution of the chloride by an organometallic reagent, such as a Grignard or organolithium compound.[2] This reaction facilitates the introduction of a third, often distinct, organic substituent onto the phosphorus atom, enabling the creation of unsymmetrical tertiary phosphines with tailored electronic and steric profiles.[2]

Applications in Homogeneous Catalysis

This compound is a cornerstone reagent for the synthesis of phosphine ligands utilized in a multitude of transition metal-catalyzed cross-coupling reactions.[2][6] These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The electronic and steric properties of the resulting phosphine ligands, derived from this precursor, can significantly influence the efficacy of the catalytic cycle.

The electron-donating methyl groups on the tolyl substituents in ligands derived from this compound increase the electron density at the phosphorus atom.[3] This enhanced electron-donating ability makes the ligand a stronger σ-donor compared to its unsubstituted diphenylphosphino counterpart.[3] This electronic enrichment of the metal center can facilitate key steps in the catalytic cycle, such as oxidative addition, and can lead to improved catalytic performance in challenging reactions.[3]

Ligands synthesized from this compound are particularly effective in several palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling[6]

-

Buchwald-Hartwig Amination[6]

-

Heck Reaction[6]

-

Sonogashira Coupling[6]

-

Stille Coupling[6]

-

Negishi Coupling[6]

-

Hiyama Coupling[6]

Furthermore, these ligands are employed in nickel-catalyzed reactions, such as isomerization and oligomerization reactions.[6] The ability to fine-tune the ligand architecture by introducing a third, varied substituent allows for the creation of a library of ligands, enabling the systematic optimization of catalytic systems for specific substrates and reaction conditions.

Experimental Protocols

Synthesis of this compound[1]

Caution: This synthesis involves highly reactive and hazardous materials. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and chemical-resistant gloves, must be worn.[1][8]

-

Preparation of 4-methylphenyllithium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 4-bromotoluene in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure the complete formation of 4-methylphenyllithium.

-

Reaction with Phosphorus Trichloride: In a separate flame-dried flask, prepare a solution of phosphorus trichloride in anhydrous diethyl ether and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared 4-methylphenyllithium solution to the phosphorus trichloride solution via a cannula. A stoichiometric ratio of 2:1 (organolithium:PCl₃) should be targeted.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Synthesis of a Tertiary Phosphine Ligand[2][3]

-

Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

To this stirred solution, add the desired organometallic reagent (e.g., a Grignard reagent or an organolithium, 1.05 equivalents) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude tertiary phosphine ligand can then be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the characterization of this compound and its derivatives.[9] The ³¹P NMR chemical shift provides valuable information about the electronic environment of the phosphorus nucleus.[9] While a precise experimental value for this compound is not always readily available in public databases, its chemical shift can be estimated based on the closely related analog, diphenylchlorophosphine (Ph₂PCl), which has a reported ³¹P NMR chemical shift of approximately +81 to +83 ppm.[9] The para-methyl groups in this compound are expected to have a minor electronic influence, resulting in a similar chemical shift.

Safety and Handling

This compound is a corrosive and water-reactive compound that requires careful handling in a controlled laboratory environment.[8]

-

Exposure: Contact can cause severe skin burns and eye damage.[8]

-

Reactivity: It reacts with water, potentially releasing toxic and corrosive hydrogen chloride gas.[1][8]

-

Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory. This includes double-gloving with chemical-resistant outer gloves (e.g., neoprene or butyl rubber) over inner nitrile gloves, chemical splash goggles, and a full-face shield. A flame-resistant lab coat should be worn.[8]

-

Handling: All manipulations should be carried out in a certified chemical fume hood under an inert atmosphere to prevent exposure to vapors and reaction with atmospheric moisture.[1][8]

-

Disposal: Waste containing this compound must be treated as hazardous. Quenching with a high-boiling point alcohol, such as isopropanol or butanol, under an inert atmosphere is a common practice before disposal. Contaminated solids should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

Conclusion

This compound is a versatile and indispensable precursor in the synthesis of phosphine ligands for homogeneous catalysis. Its inherent reactivity, coupled with the ability to introduce a wide variety of substituents, allows for the rational design and fine-tuning of ligands to meet the specific demands of modern catalytic transformations. While its handling requires strict adherence to safety protocols due to its corrosive and reactive nature, its utility in advancing the fields of organic synthesis and drug development is undeniable. For researchers and scientists, a comprehensive understanding of the properties and reactivity of this key building block is essential for the development of novel and more efficient catalytic systems.

References

- A Comparative Analysis of this compound and Diphenylchlorophosphine for Ligand Synthesis and Catalysis. (n.d.). Benchchem. Retrieved January 10, 2026.

- An In-depth Technical Guide to the Synthesis of this compound using 4-methylphenyllithium. (n.d.). Benchchem. Retrieved January 10, 2026.

- This compound 96 1019-71-2. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.

- Application Notes: Synthesis of Tertiary Phosphine Ligands from this compound. (n.d.). Benchchem. Retrieved January 10, 2026.

- P,P-Bis(4-methylphenyl)-phosphinous chloride, Chlorodi-p-tolylphosphine. (2024, April 10). ChemBK. Retrieved January 10, 2026.

- An In-depth Technical Guide on the 31P NMR Chemical Shift of this compound. (n.d.). Benchchem. Retrieved January 10, 2026.

- This compound. (n.d.). MySkinRecipes. Retrieved January 10, 2026.

- This compound | CAS 1019-71-2. (n.d.). Santa Cruz Biotechnology. Retrieved January 10, 2026.

- Bis(p-tolyl)chlorophosphine | Chlorodi(p-tolyl)phosphine | C14H14ClP. (n.d.). Ereztech. Retrieved January 10, 2026.

- Safeguarding Your Research: A Comprehensive Guide to Handling Bis(4--methylphenyl)chlorophosphine. (n.d.). Benchchem. Retrieved January 10, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound 96 1019-71-2 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to the Synthesis of Bis(4-methylphenyl)chlorophosphine via Grignard Reaction

An In-depth Technical Guide for Chemical Research Professionals

Abstract

Bis(4-methylphenyl)chlorophosphine, also known as di(p-tolyl)chlorophosphine, is a pivotal organophosphorus intermediate. Its significance lies in its role as a precursor to a diverse range of tertiary phosphine ligands, which are indispensable in the field of homogeneous catalysis.[1] These ligands are crucial for tuning the electronic and steric properties of metal catalysts used in critical industrial processes like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), hydroformylation, and hydrogenation. This guide provides a comprehensive, in-depth exploration of its synthesis, focusing on the robust and widely utilized Grignard reaction pathway. We will dissect the reaction mechanism, provide a detailed, field-tested experimental protocol, address critical safety considerations, and outline methods for purification and characterization, presenting a holistic resource for researchers in synthetic chemistry.

Reaction Principle and Mechanism

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between a Grignard reagent, specifically 4-methylphenylmagnesium bromide (p-tolylmagnesium bromide), and phosphorus trichloride (PCl₃).[2] The reaction proceeds in a controlled, stepwise manner, leveraging the potent nucleophilicity of the Grignard reagent and the electrophilicity of the phosphorus center in PCl₃.

Mechanism:

-

Grignard Reagent Formation: The process begins with the formation of the Grignard reagent. Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromotoluene. This reaction is typically initiated with a crystal of iodine or 1,2-dibromoethane to activate the magnesium surface by removing the passivating oxide layer.[3] The reaction is performed under strictly anhydrous conditions, as Grignard reagents react violently with water.[4]

-

Nucleophilic Attack: The formed 4-methylphenylmagnesium bromide acts as a strong nucleophile. The carbanionic character of the tolyl group facilitates an attack on the electrophilic phosphorus atom of PCl₃.[5]

-

Stepwise Substitution: The reaction involves two sequential nucleophilic substitutions. In the first step, one molecule of the Grignard reagent displaces a chloride ion from PCl₃ to form (4-methylphenyl)dichlorophosphine. A second molecule of the Grignard reagent then reacts with this intermediate to displace another chloride ion, yielding the desired this compound. The stoichiometry is critical; a 2:1 molar ratio of the Grignard reagent to PCl₃ is employed to favor the formation of the diaryl product over the triarylphosphine.

The overall reaction is as follows:

2 (CH₃C₆H₄)MgBr + PCl₃ → (CH₃C₆H₄)₂PCl + 2 MgBrCl

Detailed Experimental Protocol

This protocol outlines a reliable method for the gram-scale synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox to exclude moisture and oxygen.[6]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) |

| 4-Bromotoluene | C₇H₇Br | 171.04 | 34.2 g (25.0 mL) | 0.20 (2.0) |

| Magnesium Turnings | Mg | 24.31 | 5.1 g | 0.21 (2.1) |

| Phosphorus Trichloride | PCl₃ | 137.33 | 13.7 g (8.7 mL) | 0.10 (1.0) |

| Anhydrous Diethyl Ether (or THF) | (C₂H₅)₂O | 72.11 | ~400 mL | - |

| Iodine | I₂ | 253.81 | 1 small crystal | (Initiator) |

Step-by-Step Procedure

Part A: Preparation of 4-methylphenylmagnesium bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a 250 mL pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of inert gas.[3]

-

Initiation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium.[7]

-

Reagent Addition: Allow the flask to cool to room temperature. Add ~50 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 4-bromotoluene in 150 mL of anhydrous diethyl ether.

-

Grignard Formation: Add approximately 10-15 mL of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, cloudiness of the solution, and gentle refluxing of the ether.[8] If the reaction does not start, gentle warming may be required.

-

Completion: Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the Grignard reagent.

Part B: Synthesis of this compound

-

PCl₃ Solution: In a separate 500 mL Schlenk flask, prepare a solution of phosphorus trichloride in 200 mL of anhydrous diethyl ether.

-

Cooling: Cool this PCl₃ solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the exothermic reaction and prevent the formation of the undesired tri-substituted product, tris(4-methylphenyl)phosphine.

-

Slow Addition: Slowly add the prepared Grignard reagent to the cold PCl₃ solution via a cannula over a period of 2-3 hours with vigorous stirring. The rate of addition should be carefully controlled to maintain the internal temperature below -60 °C.

-

Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.[2]

Work-up and Purification

-

Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated magnesium salts (MgBrCl).[2]

-

Solvent Removal: Wash the collected solids with anhydrous diethyl ether. Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: The resulting crude oil or solid is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid or crystalline solid.[2]

Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety and Handling

A rigorous adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.

-

Phosphorus Trichloride (PCl₃): PCl₃ is highly toxic, corrosive, and reacts violently with water.[9] It can cause severe burns to the skin, eyes, and respiratory tract.[10] Inhalation may be fatal and can cause delayed pulmonary edema.[11] All manipulations must be performed in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield), is mandatory.[12] In case of a spill, do not use water. Smother the spill with dry sand or a Class D fire extinguisher.[9]

-

Grignard Reagents: These reagents are highly reactive and pyrophoric, especially in concentrated form. They react violently with water, protic solvents, and atmospheric oxygen.[4] Strict anhydrous and inert atmosphere conditions are essential.

-

4-Bromotoluene & Diethyl Ether: 4-Bromotoluene is an irritant. Diethyl ether is extremely flammable and its vapors can form explosive peroxides upon standing. Always use freshly distilled or peroxide-free ether.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

³¹P NMR Spectroscopy: This is the most definitive method for characterizing organophosphorus compounds. This compound exhibits a characteristic singlet in the ³¹P NMR spectrum, typically in the range of δ 80-85 ppm (in CDCl₃).[2]

-

¹H and ¹³C NMR Spectroscopy: These techniques will confirm the presence of the 4-methylphenyl (p-tolyl) groups, showing the characteristic aromatic and methyl signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the product.

References

-

Loba Chemie. (2019). PHOSPHORUS TRICHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Phosphorus Trichloride. Princeton University. Available at: [Link]

-

Lanxess. (2015). Product Safety Assessment: Phosphorus trichloride. Lanxess. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

University of California, Irvine. (n.d.). 25. The Grignard Reaction. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Available at: [Link]

-

Chemsafetypro. (n.d.). Navigating the Risks: Safety and Handling of Phosphorus Trichloride in Industry. Chemsafetypro. Available at: [Link]

-

Organic Syntheses. (n.d.). chlorodiisopropylphosphine. Organic Syntheses. Available at: [Link]

-

National Institutes of Health. (n.d.). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. NIH. Available at: [Link]

-

University of Missouri–Kansas City. (2007). 6. Grignard Reaction. Available at: [Link]

-

Ereztech. (n.d.). Bis(p-tolyl)chlorophosphine. Ereztech. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

National Institutes of Health. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. NIH. Available at: [Link]

-

ACS Publications. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. ACS Publications. Available at: [Link]

-

Organic Syntheses. (n.d.). phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses. Available at: [Link]

-

Studia Universitatis Babes-Bolyai Chemia. (n.d.). NEW PHOSPHORUS CONTAINING BIS-SULFONE LIGANDS. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Homocoupling of Hetroaryl/Aryl/Alkyl Grignard Reagents: I2. The Royal Society of Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2015). PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]

-

Ekeeda. (2019). Phosphorus Trihalides Preparations and Properties - P-Block Elements - Chemistry Class 12. YouTube. Available at: [Link]

-

ashish singh lectures. (2023). 1 min - Reaction of alcohol with phosphorus trichloride. YouTube. Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. nbinno.com [nbinno.com]

- 12. lanxess.com [lanxess.com]

A Technical Guide to Bis(4-methylphenyl)chlorophosphine: A Core P(III) Intermediate for Advanced Ligand Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic application of bis(4-methylphenyl)chlorophosphine, also known as di(p-tolyl)chlorophosphine, as a pivotal trivalent phosphorus [P(III)] intermediate. We will delve into its synthesis, handling, and reactivity, with a primary focus on its role in the rational design of sophisticated phosphine ligands for catalysis.

Introduction: The Strategic Advantage of the Di(p-tolyl)phosphino Moiety

In the vast field of organophosphorus chemistry, chlorophosphines are indispensable precursors for a wide array of compounds.[1] Among these, this compound has emerged as a critical building block for the synthesis of tertiary phosphine ligands, which are fundamental to modern homogeneous catalysis.[2] Its reactivity is centered around the electrophilic phosphorus atom and the highly labile P-Cl bond, which readily undergoes nucleophilic substitution.[1][3]

While structurally similar to the more common diphenylchlorophosphine, the presence of methyl groups in the para positions of the phenyl rings is a key design feature, not a trivial modification. These electron-donating groups increase the electron density on the phosphorus atom.[3] This enhancement of the ligand's σ-donor capacity can significantly influence the electronic properties of a metal catalyst, impacting its activity, selectivity, and stability in critical transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[3]

This guide provides a field-proven perspective on leveraging this compound to its full potential, moving beyond simple protocols to explain the causality behind the experimental choices.

Physicochemical Properties & Handling Protocols

A foundational understanding of the reagent's properties is paramount for its safe handling and the integrity of the experimental outcome. This compound is a moisture- and air-sensitive liquid, a characteristic that dictates stringent handling protocols.[3]

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1019-71-2 | [3][4] |

| Molecular Formula | C₁₄H₁₄ClP | [3][4] |

| Molecular Weight | 248.69 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][3][5] |

| Density | ~1.1 g/mL at 25 °C | [1][3] |

| Boiling Point | 174-178 °C at 3 mmHg; 346.9 °C at 760 mmHg | [1][3] |

| Refractive Index (n20/D) | ~1.501 | [1] |

| Solubility | Reacts with water and alcohols; soluble in THF, ethers, benzene | [3] |

| Sensitivity | Highly sensitive to air and moisture | [3][5] |

Critical Handling and Storage Procedures

The trivalent phosphorus center in this compound is highly susceptible to oxidation to a pentavalent P(V) state, forming the corresponding phosphine oxide.[5] This byproduct is typically a white solid and is unreactive in subsequent ligand synthesis, leading to reduced yields and purification challenges.[5]

Self-Validating Protocol for Storage and Handling:

-

Inert Atmosphere is Mandatory: Always store and handle the reagent under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]

-

Seal Integrity: Use containers with high-integrity seals, such as Sure/Seal™ bottles or Schlenk flasks.

-

Temperature Control: Store in a cool, dry, and dark environment.[5] While refrigeration is suitable, the container must be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

-

Solvent Purity: Utilize anhydrous solvents, preferably freshly distilled or passed through a solvent purification system, to prevent hydrolysis.

-

Visual Inspection: Before use, visually inspect the liquid. It should be clear and colorless to pale yellow. The presence of any white precipitate is a strong indicator of degradation.[5] For a definitive assessment, ³¹P NMR spectroscopy is the gold standard.

Synthesis of the Intermediate: A Validated Protocol

This compound is reliably synthesized via the nucleophilic substitution of chlorine atoms on phosphorus trichloride (PCl₃) using an organometallic reagent. The reaction with 4-methylphenyllithium is a common and effective method.[1]

Reaction Equation: 2 C₇H₇Li + PCl₃ → (C₇H₇)₂PCl + 2 LiCl[1]

Reaction Pathway Diagram

Caption: Synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol outlines the synthesis of this compound. All glassware must be oven- or flame-dried, and the entire procedure must be conducted under an inert atmosphere using standard Schlenk line techniques.[1]

-

Reagent Preparation: Prepare a solution of 4-methylphenyllithium (2.0 equivalents) in anhydrous diethyl ether or THF.

-

Reaction Setup: In a separate Schlenk flask, dissolve phosphorus trichloride (1.05 equivalents) in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.

-

Controlled Addition: Add the 4-methylphenyllithium solution dropwise to the stirred PCl₃ solution. Maintain the temperature at -78 °C throughout the addition to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Workup: Cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. The process is exothermic and may release HCl fumes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation (e.g., 174-178 °C at 3 mmHg) to yield pure this compound as a liquid.[1]

Typical Yield: 60-80%, dependent on the scale and purity of reagents.[1]

The Core Application: A Gateway to Tertiary Phosphine Ligands

The primary utility of this compound is as a precursor for synthesizing a diverse range of tertiary phosphines, particularly unsymmetrical ligands (Ar₂PR), by introducing a third, distinct organic group.[2] This is achieved through a nucleophilic substitution reaction where an organometallic reagent attacks the electrophilic phosphorus atom, displacing the chloride.[2]

General Reaction and Workflow

General Reaction: (4-MeC₆H₄)₂PCl + R-M → (4-MeC₆H₄)₂PR + M-Cl Where R-M = Grignard Reagent (R-MgX) or Organolithium Reagent (R-Li)[2]

Caption: Workflow for tertiary phosphine ligand synthesis.

General Protocol: Synthesis of a Biaryl Phosphine Ligand

This protocol is adapted for the synthesis of Buchwald-type ligands, a prominent class of catalysts used in cross-coupling reactions.[3]

-

Inert Atmosphere: The entire procedure must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.[3]

-

Reagent Solution: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: To the stirred solution, add a solution of the appropriate organometallic reagent (e.g., a Grignard reagent like 2-biphenylmagnesium chloride, 1.05 equivalents) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 12-16 hours.[3]

-

Quenching & Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Final Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired tertiary phosphine ligand.[3]

Further Synthetic Utility

Beyond its primary role in making tertiary phosphine ligands for C-C and C-N bond-forming reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), this compound is a reactant for:

-

Phosphinylation Reactions: Introducing the di(p-tolyl)phosphino group onto various substrates.

-

Specialized Ligand Synthesis: Crafting ligands for other catalytic processes like nickel-catalyzed isomerization and oligomerization reactions.

Spectroscopic Validation

Accurate characterization is crucial for verifying the integrity of the starting material and the purity of the final product.

| Spectroscopic Technique | Characteristic Data for this compound | Reference |

| ³¹P NMR (CDCl₃) | δ 80–90 ppm (singlet) | [1] |

| ¹H NMR (CDCl₃) | δ ~6.8–7.2 ppm (m, 8H, Ar-H), ~2.3 ppm (s, 6H, CH₃) | [1] |

Trustworthiness Check: The ³¹P NMR spectrum is particularly diagnostic. The appearance of a signal at a different chemical shift can indicate the presence of the oxidized phosphine oxide impurity, alerting the researcher to potential issues with the reagent's quality.[5]

Conclusion

This compound is far more than a simple analog of diphenylchlorophosphine. It is a strategic P(III) intermediate that offers chemists the ability to fine-tune the electronic and steric properties of phosphine ligands.[3] The electron-donating methyl groups provide a mechanism to create more electron-rich, and potentially more active, catalytic systems.[3] A thorough understanding of its properties, coupled with meticulous handling and validated synthetic protocols as detailed in this guide, empowers researchers to harness its full potential in the development of novel catalysts for challenging chemical transformations in academic and industrial settings.

References

- A Comparative Analysis of Bis(4-methylphenyl)

- An In-depth Technical Guide to the Synthesis of this compound using 4-methylphenyllithium. (2025). Benchchem.

- Application Notes: Synthesis of Tertiary Phosphine Ligands from this compound. (2025). Benchchem.

- This compound 96 1019-71-2. Sigma-Aldrich.

- Preventing oxidation of this compound to the phosphine oxide. (2025). Benchchem.

- This compound | CAS 1019-71-2. Santa Cruz Biotechnology.

Sources

An In-depth Technical Guide to the Structure and Bonding in Bis(4-methylphenyl)chlorophosphine

Abstract

Bis(4-methylphenyl)chlorophosphine, also known as di(p-tolyl)chlorophosphine, is a pivotal organophosphorus intermediate with extensive applications in the synthesis of bespoke phosphine ligands for transition-metal-catalyzed reactions. Its utility is fundamentally dictated by the electronic and steric properties inherent to its molecular structure, particularly the nature of the phosphorus-chlorine bond and the influence of the two p-tolyl substituents. This technical guide provides a comprehensive analysis of the structure and bonding of this compound, integrating spectroscopic data, theoretical insights, and a detailed examination of its reactivity. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile reagent to leverage its full potential in catalyst design and synthetic methodology.

Introduction

Organophosphorus compounds are a cornerstone of modern synthetic chemistry, with tertiary phosphines being a preeminent class of ligands that have revolutionized homogeneous catalysis.[1] The ability to systematically tune the electronic and steric environment of the metal center is paramount for optimizing catalytic activity, selectivity, and stability.[1] this compound serves as a critical precursor for the synthesis of a diverse array of tertiary phosphines, offering a strategic advantage over its unsubstituted counterpart, diphenylchlorophosphine, through the electronic influence of the para-methyl groups.[2] The reactive P-Cl bond provides a versatile handle for the introduction of a third, often structurally complex, organic moiety via nucleophilic substitution.[3][4] A thorough understanding of the structural and bonding characteristics of this chlorophosphine is therefore essential for the rational design of new ligands and catalysts.

Molecular Structure and Bonding

While a definitive single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database[5], its molecular geometry can be reliably inferred from related structures, spectroscopic data, and computational studies. The molecule consists of a central trivalent phosphorus atom bonded to two 4-methylphenyl (p-tolyl) groups and one chlorine atom.

The phosphorus atom adopts a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the vertices. The C-P-C and C-P-Cl bond angles are expected to be in the range of 100-105° and 95-100° respectively, consistent with VSEPR theory and data from similar phosphines. The p-tolyl groups, due to their steric bulk, will likely adopt a propeller-like conformation to minimize steric hindrance.

The electronic nature of the p-tolyl groups plays a significant role in modulating the properties of the phosphorus center. The methyl groups are electron-donating through hyperconjugation, which increases the electron density on the phosphorus atom compared to diphenylchlorophosphine.[2] This enhanced electron density influences the nucleophilicity of the phosphorus lone pair and the reactivity of the P-Cl bond.

Key Geometric Parameters (Predicted)

The following table summarizes the predicted geometric parameters for this compound based on computational modeling and data from analogous structures.

| Parameter | Predicted Value | Notes |

| P-Cl Bond Length | 2.18 - 2.24 Å | Typical for phosphinous chlorides. |

| P-C (aryl) Bond Length | 1.82 - 1.85 Å | Consistent with P-C single bonds in arylphosphines. |

| C-P-C Bond Angle | 103 - 106° | Influenced by the steric bulk of the tolyl groups. |

| C-P-Cl Bond Angle | 98 - 102° |

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the identity and purity of this compound and for probing its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P NMR spectrum of this compound exhibits a characteristic singlet in the downfield region, typically between δ 80–90 ppm (in CDCl₃).[4] This chemical shift is indicative of a trivalent phosphorus atom bonded to two aryl groups and a chlorine atom. It is crucial to note that oxidation to the corresponding phosphine oxide, bis(4-methylphenyl)phosphine oxide, results in a significant upfield shift to a different chemical shift region, making ³¹P NMR an excellent tool for assessing the purity of the chlorophosphine.[3]

-

¹H NMR: The ¹H NMR spectrum (in CDCl₃) shows a multiplet in the aromatic region, typically between δ 6.8–7.2 ppm , corresponding to the eight aromatic protons of the two p-tolyl groups. A sharp singlet is observed around δ 2.3 ppm , integrating to six protons, which is characteristic of the two methyl groups.[4]

-

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The aromatic carbons will appear in the range of δ 125-145 ppm. The carbon atom directly attached to the phosphorus will exhibit a doublet due to one-bond coupling (¹J(P,C)). The magnitude of this coupling constant in diarylchlorophosphines can be substantial, often exceeding 100 Hz, providing valuable information about the P-C bond.[6][7] The methyl carbons will appear as a singlet at approximately δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational modes. The most notable is the P-Cl stretching frequency , which is expected in the range of 490-520 cm⁻¹ .[8] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. The presence of the methyl groups will give rise to C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₁₄H₁₄ClP, 248.69 g/mol ).[9] Common fragmentation pathways for organophosphorus compounds involve the cleavage of the P-C and P-Cl bonds.[10] Expected fragments would include the loss of a chlorine atom [M-Cl]⁺ and the formation of tolyl-containing phosphorus cations.

Synthesis and Reactivity

A common and effective laboratory-scale synthesis of this compound involves the reaction of a 4-methylphenyl organometallic reagent with phosphorus trichloride.[4]

Synthetic Protocol

A typical synthesis involves the dropwise addition of a solution of 4-methylphenyllithium (2 equivalents) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) to a cooled solution of phosphorus trichloride (1 equivalent). The reaction is highly exothermic and must be performed under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-78 °C to 0 °C) to control the reactivity and minimize side reactions.[4]

Reaction Equation:

2 C₇H₇Li + PCl₃ → (C₇H₇)₂PCl + 2 LiCl[4]

Following the reaction, an aqueous workup is performed to remove lithium salts, and the crude product is purified by vacuum distillation.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-Cl bond.

-

Nucleophilic Substitution: This is the most significant reaction of this compound, providing access to a vast range of tertiary phosphines. It readily reacts with a variety of nucleophiles, including Grignard reagents, organolithium compounds, and alkoxides, to displace the chloride ion.[1]

Caption: General nucleophilic substitution at the phosphorus center.

-

Hydrolysis: this compound is highly sensitive to moisture and readily undergoes hydrolysis to form bis(4-methylphenyl)phosphine oxide. This reaction proceeds via the initial formation of the corresponding phosphinous acid, which is unstable and tautomerizes to the more stable phosphine oxide.

-

Oxidation: The trivalent phosphorus center is susceptible to oxidation, particularly by atmospheric oxygen, to yield the pentavalent bis(4-methylphenyl)phosphine oxide.[3] This degradation is often observed as the formation of a white solid in the otherwise liquid chlorophosphine.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).[3] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place, away from moisture and oxidizing agents.[11]

-

Spills and Disposal: Small spills can be absorbed onto an inert material and quenched carefully with a suitable alcohol (e.g., isopropanol) before disposal in accordance with local regulations.

Conclusion

This compound is a fundamentally important reagent in synthetic chemistry, primarily serving as a versatile precursor to a wide range of tertiary phosphine ligands. Its structure, characterized by a trigonal pyramidal phosphorus center and electron-donating p-tolyl groups, dictates its reactivity. The labile P-Cl bond is the focal point for nucleophilic substitution, enabling the construction of complex phosphines. A thorough understanding of its spectroscopic properties is essential for quality control and reaction monitoring. Due to its sensitivity to air and moisture, stringent handling and storage procedures are necessary to maintain its integrity. This guide provides a detailed overview of the key structural and bonding features of this compound, offering valuable insights for researchers in catalysis, drug discovery, and materials science.

References

- BenchChem. (2025). Preventing oxidation of this compound to the phosphine oxide. BenchChem.

- BenchChem. (2025). Application Notes: Synthesis of Tertiary Phosphine Ligands from this compound. BenchChem.

- Lavanya, K., & Kumari, M. V. P. (2024). Vibrational Frequencies of Phosphorus Trichloride with the Vibrational Hamiltonian. East European Journal of Physics.

- Ruslan, I., et al. (2019). Stereochemical Dependences of 31P-13C Spin-Spin Coupling Constants of Heterocyclic Phosphines. The Journal of Physical Chemistry A, 123(29), 6298–6303.

- Durig, J. R., & Saunders, J. E. (1972). Vibrational frequencies and structural determination of tetrachlorodiphosphine. Journal of Molecular Structure, 14(2), 245-255.

- Rozinov, V. G., et al. (2018). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling constants (J, Hz) of phosphorylated enamines 1-13.

- BenchChem. (2025). ³¹P NMR of chlorophosphorane species. BenchChem.

- Vijayasekhar, J. (2017). Vibrational Frequencies of Phosphorus Trichloride (PCl3): A Mathematical Study. Der Pharma Chemica, 9(10), 6-7.

- National Institute of Standards and Technology. (n.d.). Experimental data for PCl5 (Phosphorus pentachloride).

- Sigma-Aldrich. (n.d.). This compound 96%.

- Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- University of Arizona. (n.d.). 31 Phosphorus NMR.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- JEOL Ltd. (2023). NM230005E.

- ResearchGate. (2023). (a) Mass spectrum and (b)

- BenchChem. (2025). A Comparative Analysis of Bis(4-methylphenyl)

- National Center for Biotechnology Information. (n.d.). Chlorodi(o-tolyl)phosphine. PubChem.

- Ereztech. (n.d.). Di(o-tolyl)chlorophosphine.

- Chemistry LibreTexts. (2023).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of this compound using 4-methylphenyllithium.

- The Cambridge Crystallographic Data Centre. (n.d.).

- Mrs Burton's Chemistry. (2018, March 20).

- Atkinson, R. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube.

- The Cambridge Crystallographic D

- MySkinRecipes. (n.d.). This compound.

- Zhang, Q., & Pehkonen, S. O. (1999). Oxidation of diazinon by aqueous chlorine: kinetics, mechanisms, and product studies. Journal of Agricultural and Food Chemistry, 47(4), 1760–1766.

- Yang, L., et al. (2007). Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn(III) complexes in Gemini micellar solution. Journal of Chemical Sciences, 119(5), 453-459.

- Biosynth. (n.d.). Di(o-tolyl)chlorophosphine.

- Thermo Fisher Scientific. (n.d.). Chlorodi(p-tolyl)phosphine, 95%.

- Google Patents. (2013). Method for preparing high-purity phenyl phosphine.

- National Center for Biotechnology Information. (n.d.). Di-p-tolylphosphine. PubChem.

- Deak, N., et al. (2016). NEW PHOSPHORUS CONTAINING BIS-SULFONE LIGANDS. Studia Universitatis Babes-Bolyai Chemia, 61(2), 411-420.

- The Organic Chemistry Tutor. (2023, November 29). Tricky Oxidation of a Diol to a Lactone [Video]. YouTube.

- s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2). (2020). Organometallics, 39(22), 4064–4075.

- Bis[(4-methylphenyl)diphenylphosphine-κP](nitrito-κ2 O,O′)silver(I). (2022).

Sources

- 1. Vibrational Frequencies of Phosphorus Trichloride with the Vibrational Hamiltonian | East European Journal of Physics [periodicals.karazin.ua]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biokeanos.com [biokeanos.com]

- 6. Stereochemical Dependences of 31P-13C Spin-Spin Coupling Constants of Heterocyclic Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jeol.com [jeol.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound [myskinrecipes.com]

Key reactions of "Bis(4-methylphenyl)chlorophosphine" in organophosphorus chemistry

An In-Depth Technical Guide to the Key Reactions of Bis(4-methylphenyl)chlorophosphine in Organophosphorus Chemistry

Introduction: The Central Role of this compound

This compound, also known as di(p-tolyl)chlorophosphine, stands as a cornerstone reagent in modern organophosphorus chemistry.[1] Its utility stems from a highly reactive phosphorus-chlorine (P-Cl) bond, which allows for facile nucleophilic substitution, making it an exceptionally versatile building block.[1][2] For researchers and professionals in materials science and drug development, this compound is not merely a precursor but a strategic tool for molecular design. It is primarily employed in the synthesis of tertiary phosphines, a critical class of ligands that are indispensable in transition-metal-catalyzed reactions.[3]

The defining feature of this reagent is the presence of two para-tolyl groups attached to the phosphorus atom. These methyl groups are electron-donating, which increases the electron density on the phosphorus center.[2] This electronic enrichment makes the resulting tertiary phosphine ligands stronger σ-donors compared to their common diphenylphosphino counterparts. This subtle but significant electronic modification can profoundly influence the activity, selectivity, and stability of metal catalysts, enabling enhanced performance in challenging chemical transformations.[2]

This guide provides an in-depth exploration of the synthesis, core reactivity, and key applications of this compound, offering both mechanistic understanding and practical, field-proven protocols.

| Property | Value |

| CAS Number | 1019-71-2 |

| Molecular Formula | C₁₄H₁₄ClP |

| Molecular Weight | 248.69 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.1 - 1.159 g/mL at 25 °C |

| Boiling Point | 346.9 °C at 760 mmHg |

| Sensitivity | Air and moisture sensitive |

| Solubility | Reacts with water; soluble in THF, ethers, benzene |

| Table 1: Physicochemical Properties of this compound.[1][2] |

Section 1: Synthesis of this compound

The most reliable and scalable method for preparing this compound involves the reaction of phosphorus trichloride (PCl₃) with a suitable organometallic nucleophile, typically 4-methylphenyllithium or the corresponding Grignard reagent.[1] The reaction proceeds via the sequential nucleophilic substitution of two chloride atoms on the PCl₃ core by the 4-methylphenyl anion. The choice of an organolithium reagent often provides cleaner and faster reactions.

The causality behind this experimental design is rooted in controlling reactivity. The reaction is conducted at low temperatures in an anhydrous ethereal solvent (like diethyl ether or THF) to manage the high reactivity of the organolithium reagent and to prevent unwanted side reactions, such as the formation of the triarylphosphine (P(p-tolyl)₃). Maintaining an inert atmosphere is critical, as both the organolithium reagent and the chlorophosphine product are highly sensitive to moisture and oxygen.[1]

Reaction Pathway Diagram

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-Methylphenyllithium

Safety Precaution: This synthesis involves pyrophoric and moisture-sensitive reagents. It must be performed under a strict inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood using oven-dried glassware.[1]

-

Preparation of Organolithium: To a solution of 4-bromotoluene in anhydrous diethyl ether at 0 °C, add a solution of n-butyllithium (n-BuLi) dropwise. Allow the mixture to stir at this temperature for 1 hour to ensure complete formation of 4-methylphenyllithium.

-

Reaction with PCl₃: In a separate flask, prepare a solution of phosphorus trichloride in anhydrous diethyl ether and cool it to -78 °C (dry ice/acetone bath).

-

Addition: Slowly add the freshly prepared 4-methylphenyllithium solution to the PCl₃ solution via cannula. The stoichiometry is critical; a 2:1 molar ratio of organolithium to PCl₃ is required. Maintain the temperature at -78 °C throughout the addition to control the exothermic reaction.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction is then carefully quenched by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium chloride. This step hydrolyzes any remaining reactive species and helps in the separation of layers.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[1] A typical yield for this procedure is in the range of 60-80%.[1]

Section 2: Core Reactivity - Nucleophilic Substitution at Phosphorus (Sₙ2@P)

The versatility of this compound is fundamentally derived from the electrophilic nature of its trivalent phosphorus center and the excellent leaving group ability of the chloride ion.[2][3] The primary reaction it undergoes is a bimolecular nucleophilic substitution (Sₙ2), where a nucleophile attacks the phosphorus atom, displacing the chloride.[4]

Mechanistic studies, particularly with P-stereogenic chlorophosphines, have revealed that this substitution can proceed with distinct stereochemical outcomes.[5] The reaction pathway is analogous to the Sₙ2 reaction at a carbon center but with more complex stereochemical possibilities.

-

Inversion Pathway (Backside Attack): Similar to a classic Sₙ2 reaction, the nucleophile can attack the phosphorus atom from the side opposite to the P-Cl bond. This leads to an inversion of the configuration at the phosphorus center. Theoretical studies suggest this is the preferred pathway for aliphatic nucleophiles like Grignard reagents.[4][6]

-

Retention Pathway (Frontside Attack): Alternatively, the nucleophile can attack from the same side as the leaving group. This pathway, which results in retention of the phosphorus configuration, is proposed to occur with certain aromatic Grignard reagents due to repulsive interactions between the π-electrons of the aromatic nucleophile and the lone pair on the phosphorus atom.[5][7]

General Sₙ2@P Mechanism Diagram

Caption: Inversion vs. Retention pathways in Sₙ2@P reactions.

Section 3: Synthesis of Tertiary Phosphine Ligands

The premier application of this compound is the synthesis of tertiary phosphines (Ar₂PR), which are pivotal ligands in homogeneous catalysis.[3] By reacting the chlorophosphine with a third, distinct organometallic reagent (R-M, where M is typically Li or MgX), chemists can precisely install a desired R group, allowing for the fine-tuning of both steric and electronic properties of the final ligand.[3]

The choice to use a di(p-tolyl)phosphine precursor instead of a diphenylphosphine precursor is a deliberate one. The electron-donating methyl groups increase the basicity and σ-donor strength of the resulting phosphine ligand.[2] In the context of a catalytic cycle, a more electron-rich ligand can stabilize low-valent metal centers and often accelerate the rate-limiting oxidative addition step, leading to higher catalytic efficiency.[2]

Workflow for Tertiary Phosphine Synthesis

Caption: Experimental workflow for tertiary phosphine synthesis.

General Experimental Protocol: Synthesis of a Diarylalkylphosphine

-

Reagent Preparation: Prepare the desired organometallic reagent (e.g., an alkyl Grignard or alkyllithium) in an appropriate anhydrous solvent (THF or diethyl ether) under an inert atmosphere.

-

Reaction Setup: In a separate three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.

-

Addition: Cool the chlorophosphine solution to -78 °C. Add the organometallic reagent (1.0-1.1 eq.) dropwise via the dropping funnel or syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: Once the addition is complete, allow the mixture to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product into diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude tertiary phosphine can be purified by silica gel column chromatography or recrystallization to yield the final product.[2]

Section 4: Role in Key Named Reactions

Tertiary phosphines derived from this compound are crucial reagents in several canonical organophosphorus reactions. The driving force for these reactions is often the formation of the exceptionally stable phosphorus(V) phosphine oxide, where a strong P=O double bond is formed.[8]

The Appel Reaction

The Appel reaction converts an alcohol to an alkyl halide using a combination of a tertiary phosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄).[9][10] The phosphine acts as an oxygen scavenger, and its reaction with CCl₄ generates a phosphonium salt intermediate. This intermediate activates the alcohol for nucleophilic attack by the halide. Using a di(p-tolyl)-substituted phosphine can influence reaction rates due to its increased nucleophilicity.

Caption: The Appel Reaction converting an alcohol to an alkyl halide.

The Staudinger Reaction

The Staudinger reaction describes the reaction of a phosphine with an organic azide to produce an iminophosphorane with the concomitant loss of nitrogen gas.[11] This reaction is highly efficient and chemoselective. The resulting iminophosphorane can be hydrolyzed in a subsequent step (the Staudinger Reduction) to yield a primary amine and the corresponding phosphine oxide. This two-step process is a very mild and effective method for reducing azides to amines.[11][12]

Caption: The Staudinger Reaction and subsequent reduction.

The Wittig Reaction

One of the most celebrated reactions in organic synthesis, the Wittig reaction converts an aldehyde or ketone into an alkene.[13][14] The key reagent is a phosphonium ylide, which is prepared by alkylating a tertiary phosphine followed by deprotonation with a strong base. The ylide then reacts with the carbonyl compound through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and a stable phosphine oxide, providing the thermodynamic driving force for the reaction.[15][16]

Caption: The Wittig Reaction for alkene synthesis.

Section 5: Applications in Homogeneous Catalysis

The tertiary phosphines synthesized from this compound are predominantly used as ligands for transition metal catalysts. Their enhanced σ-donor capacity makes them particularly effective in a wide range of C-C and C-N bond-forming cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.[17]

| Catalytic Reaction | Description |

| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide. |

| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide and an amine. |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. |

| Negishi Coupling | Cross-coupling of an organozinc compound with an organohalide. |

| Stille Coupling | Cross-coupling of an organotin compound with an sp²-hybridized organohalide. |

| Table 2: Major Cross-Coupling Reactions Employing Ligands Derived from this compound.[17] |

Section 6: Safety and Handling

This compound is a corrosive and hazardous chemical that demands strict safety protocols.[17][18]

-

Moisture and Air Sensitivity: The compound reacts readily with water, potentially releasing HCl gas. All handling and storage must be done under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

-

Corrosivity: It can cause severe skin burns and eye damage.[17]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this reagent. Work must be conducted in a well-ventilated chemical fume hood.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and oxidizing agents.

References

- A Comparative Analysis of this compound and Diphenylchlorophosphine for Ligand Synthesis and Catalysis. (n.d.). Benchchem.

- An In-depth Technical Guide to the Synthesis of this compound using 4-methylphenyllithium. (n.d.). Benchchem.

- This compound 96 1019-71-2. (n.d.). Sigma-Aldrich.

- Application Notes: Synthesis of Tertiary Phosphine Ligands from this compound. (n.d.). Benchchem.

-

Savoo, N., Rhyman, L., & Ramasami, P. (2022). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. RSC Advances, 12(15), 9293–9302. Retrieved from [Link]

-

Ye, J.-J., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. Organic Letters, 19(19), 5384–5387. Retrieved from [Link]

-

Organophosphorus chemistry. (2024). In Wikipedia. Retrieved from [Link]

-

Savoo, N., Rhyman, L., & Ramasami, P. (2022). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. Physical Chemistry Chemical Physics, 24(12), 7045-7054. Retrieved from [Link]

-

Reusch, W. (2023). Organo-phosphorus Compounds. Chemistry LibreTexts. Retrieved from [Link]

- Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Baran, P. S. (2019). Organophosphorus Chemistry. Baran Lab Group Meeting. Retrieved from [Link]

-

A Guide to Organophosphorus Chemistry. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]

-

Zhao, C.-Q., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. Organic Letters, 19(19), 5384-5387. Retrieved from [Link]

-

Appel Reaction. (n.d.). Organic Chemistry LibreTexts. Retrieved from [Link]

-

Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Staudinger reaction. (2024). In Wikipedia. Retrieved from [Link]

-

Appel reaction. (2024). In Wikipedia. Retrieved from [Link]

-

Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Wittig reaction. (2024). In Wikipedia. Retrieved from [Link]

-

Staudinger Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]